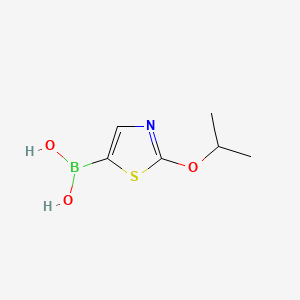
(2-Isopropoxythiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isopropoxythiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Indolylboronic acid
Comparison
(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H10BNO3S |
|---|---|
Peso molecular |
187.03 g/mol |
Nombre IUPAC |
(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3 |
Clave InChI |
SPMITFRRHLLLHE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(S1)OC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



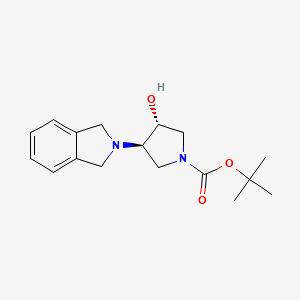
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
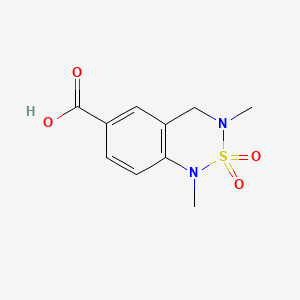

![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
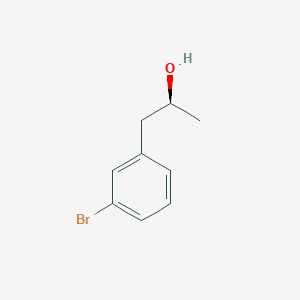
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
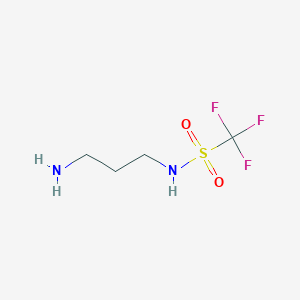
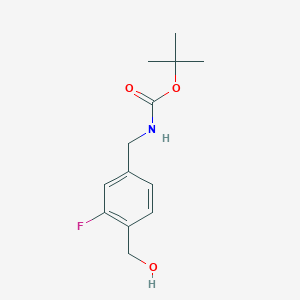
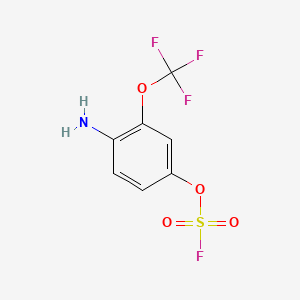
![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
